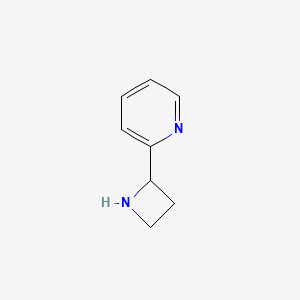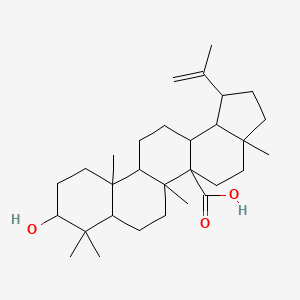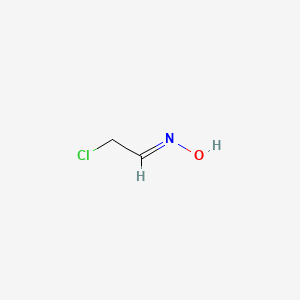![molecular formula C13H16OS B12106398 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12106398.png)
2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 2,4-dimethylphenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2,4-dimethylthiophenol with cyclopentanone under controlled conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution on the cyclopentanone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Types of Reactions:
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclopentanol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural characteristics.
Mécanisme D'action
The mechanism by which 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one exerts its effects depends on its interaction with molecular targets. For instance, if used in a biological context, it may interact with enzymes or receptors, altering their activity. The sulfur atom can form reversible covalent bonds with thiol groups in proteins, potentially modulating their function.
Comparaison Avec Des Composés Similaires
- 2-(2-Chlorophenyl)cyclopentan-1-one
- 2-(4-Methylphenyl)cyclopentan-1-one
Comparison: 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is unique due to the presence of both the dimethylphenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties or reactivity profiles, making it a valuable compound for specific applications.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C13H16OS |
|---|---|
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C13H16OS/c1-9-6-7-12(10(2)8-9)15-13-5-3-4-11(13)14/h6-8,13H,3-5H2,1-2H3 |
Clé InChI |
LBLLHUKSGPDTMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC2CCCC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)


![(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B12106375.png)
![4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione](/img/structure/B12106376.png)



![Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-](/img/structure/B12106407.png)
